Mono-O-acetylsolanoside

Description

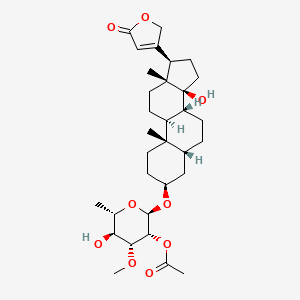

Mono-O-acetylsolanoside is a steroidal glycoside derived primarily from plants in the Solanaceae family, such as Solanum species. Its structure consists of a solanidine aglycone core linked to a sugar moiety (typically glucose or galactose) with a single acetyl group esterified at a specific hydroxyl position on the sugar unit . This acetylation modifies the compound’s physicochemical properties, enhancing lipophilicity and altering interactions with biological membranes.

This compound is implicated in plant defense mechanisms due to its allelopathic and antimicrobial activities. Pharmacologically, it has been studied for cytotoxic effects against cancer cell lines and modulation of cholesterol metabolism . Its synthesis often involves acetylation of the parent solanacoside using reagents like acetyl chloride or acetic anhydride under controlled conditions .

Properties

CAS No. |

4420-65-9 |

|---|---|

Molecular Formula |

C32H48O9 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28+,29-,30-,31+,32-/m0/s1 |

InChI Key |

UYQMTWMXBKEHJQ-YDBVKHHDSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-O-acetylsolanoside typically involves the acetylation of solanoside. The process generally includes the following steps:

Starting Material: Solanoside is used as the starting material.

Acetylation Reaction: The hydroxyl group of solanoside is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, to avoid decomposition of the product.

Purification: The product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves:

Bulk Acetylation: Large-scale acetylation using industrial reactors.

Catalyst Optimization: Use of optimized catalysts to increase yield and reduce reaction time.

Purification: Industrial purification methods such as crystallization and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Mono-O-acetylsolanoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield solanoside.

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can modify the glycosidic moiety or the acetyl group.

Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: Solanoside.

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Mono-O-acetylsolanoside has several applications in scientific research:

Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Mono-O-acetylsolanoside involves its interaction with specific molecular targets. The acetyl group can influence the compound’s ability to bind to enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

- Acetylation reduces water solubility due to increased hydrophobicity. This compound exhibits intermediate solubility between solanacoside and di-O-acetylsolanoside .

- LogP values correlate with acetylation degree, suggesting enhanced membrane permeability for acetylated derivatives .

Cytotoxicity Against HeLa Cells

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | 12.4 ± 1.2 | Mitochondrial membrane disruption |

| Solanacoside | 28.6 ± 3.1 | ROS generation |

| Di-O-acetylsolanoside | 9.8 ± 0.9 | Caspase-3 activation |

| Tomatoside | 35.2 ± 4.5 | Cell cycle arrest (G1 phase) |

Findings :

- This compound shows 2.3-fold greater potency than solanacoside, likely due to improved cellular uptake from acetylation .

- Di-O-acetylsolanoside’s higher cytotoxicity suggests synergistic effects of multiple acetyl groups .

Antimicrobial Activity

| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. C. albicans |

|---|---|---|

| This compound | 64 | 128 |

| Solanacoside | 32 | 256 |

| Di-O-acetylsolanoside | 128 | 64 |

| Tomatoside | 16 | 512 |

Contradictions :

- Acetylation enhances antifungal activity (e.g., di-O-acetylsolanoside vs. C. albicans) but reduces antibacterial efficacy compared to solanacoside .

Stability and Metabolic Fate

- Thermal Stability: this compound decomposes at 185°C, whereas solanacoside degrades at 210°C, indicating reduced thermal stability due to the labile acetyl group .

- Metabolism: In vitro hepatic metabolism studies show this compound undergoes deacetylation to solanacoside within 2 hours, whereas di-O-acetylsolanoside retains one acetyl group after 4 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.